N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide
Description
N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene core and an imidazo[1,2-a]pyridine moiety. Key structural attributes include:
- Fluorine atom at the 5-position of the benzene ring: Enhances metabolic stability and lipophilicity.
- Methoxy group at the 2-position: Influences electronic distribution and steric effects.
- Imidazo[1,2-a]pyridine: A nitrogen-rich bicyclic heterocycle that may contribute to target binding, particularly in kinase or receptor-mediated pathways.
Properties
IUPAC Name |
N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-3-20(12-14-11-19-17-6-4-5-9-21(14)17)25(22,23)16-10-13(18)7-8-15(16)24-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXFABQMYOATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core . This can be achieved through a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of K2S2O8 and a catalytic amount of I2 .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity . The sulfonamide group can enhance binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
Substituent Effects
- Fluorine Placement : The target compound’s 5-fluoro group contrasts with 1383619-76-8’s 2-fluoro substitution, which could influence electronic effects and intramolecular interactions.
- Sulfonamide vs. Carboxamide/Pivalamide : Replacement of sulfonamide (target compound) with pivalamide (1383619-76-8) or carboxamide (1382993-50-1) may reduce acidity and hydrogen-bonding capacity, impacting target affinity .
Pharmacokinetic Considerations
- Trifluoromethyl Groups : Present in 1383619-76-8, these groups enhance lipophilicity and oxidative stability but may increase toxicity risks.
- tert-Butyl Protection : Compound 1378367-27-1’s tert-butyl carbamate group suggests a prodrug strategy to improve bioavailability .
Biological Activity
N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: this compound
Molecular Formula: C15H17FN4O2S
Molecular Weight: 344.39 g/mol
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. It targets various kinases and may interact with cellular signaling pathways that are crucial in cancer progression and microbial resistance.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition: The compound has shown significant inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. In vitro assays reported an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against resistant strains of bacteria, suggesting a dual role as an antibacterial agent.
Case Studies
Case Study: Efficacy in Tumor Models
A preclinical study evaluated the efficacy of the compound in a mouse model bearing MDA-MB-231 tumors. Treatment led to a significant reduction in tumor size compared to control groups, with observed survival benefits attributed to decreased metastasis .
Case Study: Safety Profile Assessment
A toxicity study was conducted to assess the safety profile of this compound in healthy mice. The results indicated no significant adverse effects at doses up to 40 mg/kg, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
